molecular formula C20H19NO4 B11700848 3-methylbutyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

3-methylbutyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11700848
M. Wt: 337.4 g/mol
InChI Key: PDJWUXFABWKFJF-UHFFFAOYSA-N
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Description

3-methylbutyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the esterification of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with 3-methylbutanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-methylbutyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid.

    Reduction: 3-methylbutyl 4-(1,3-dihydroxy-2H-isoindol-2-yl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

3-methylbutyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methylbutyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylbutyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in organic synthesis and potential therapeutic uses.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

3-methylbutyl 4-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C20H19NO4/c1-13(2)11-12-25-20(24)14-7-9-15(10-8-14)21-18(22)16-5-3-4-6-17(16)19(21)23/h3-10,13H,11-12H2,1-2H3

InChI Key

PDJWUXFABWKFJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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